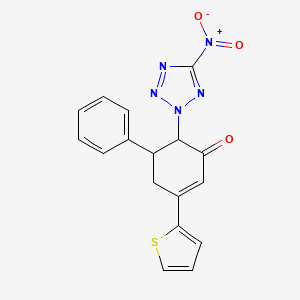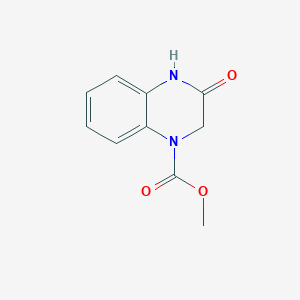
6-(5-nitro-2H-tetrazol-2-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-nitro-2H-tetrazol-2-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as NTBC, and it has a wide range of applications in scientific research.
作用機序
The mechanism of action of NTBC involves the inhibition of an enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the production of a compound called homogentisic acid (HGA), which is toxic to the body in large amounts. By inhibiting HPPD, NTBC reduces the production of HGA, which can lead to a reduction in the symptoms of certain diseases.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of HGA in the body, which can lead to a reduction in the symptoms of tyrosinemia type 1 and alkaptonuria. It has also been shown to have anti-inflammatory and anti-cancer properties, which may make it useful in the treatment of these diseases.
実験室実験の利点と制限
One of the advantages of using NTBC in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of HPPD inhibition on various biological processes. However, one limitation of using NTBC is that it can be toxic in high doses, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on NTBC. One area of interest is the development of new drugs that are based on the structure of NTBC. Another area of interest is the study of the long-term effects of NTBC on the body, particularly in patients with genetic disorders. Additionally, there is ongoing research into the use of NTBC in the treatment of other diseases, such as cancer and viral infections.
合成法
The synthesis of NTBC is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 2-cyclohexen-1-one with 2-thiophene carboxaldehyde to produce a chalcone intermediate. This intermediate is then reacted with 5-nitro-2H-tetrazole in the presence of a base to produce the final product, NTBC.
科学的研究の応用
NTBC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of genetic disorders such as tyrosinemia type 1 and alkaptonuria.
特性
IUPAC Name |
6-(5-nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-14-10-12(15-7-4-8-26-15)9-13(11-5-2-1-3-6-11)16(14)21-19-17(18-20-21)22(24)25/h1-8,10,13,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWTPYCEVWZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3N=C(N=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)

![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)

![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)
![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)

![[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)